molecular formula C6H10O B2469804 4-ethoxybut-1-yne CAS No. 26976-26-1

4-ethoxybut-1-yne

Cat. No.: B2469804
CAS No.: 26976-26-1
M. Wt: 98.145
InChI Key: WAPNRRHIEGNDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxybut-1-yne (C₆H₁₀O) is a terminal alkyne with an ethoxy (-OCH₂CH₃) substituent at the fourth carbon of a butyne chain. This compound is characterized by its triple bond at the 1-position and an electron-donating ethoxy group, which influences its reactivity and stability. Alkynes like this compound are pivotal in organic synthesis, serving as building blocks for pharmaceuticals, agrochemicals, and advanced materials. The ethoxy group enhances solubility in polar solvents and moderates the acidity of the terminal alkyne proton compared to unsubstituted alkynes. Synthesis typically involves nucleophilic substitution or coupling reactions, as demonstrated in related compounds like 3,3,4,4-tetraethoxybut-1-yne .

Properties

IUPAC Name

4-ethoxybut-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-5-6-7-4-2/h1H,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPNRRHIEGNDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26976-26-1
Record name 4-ethoxybut-1-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxybut-1-yne can be synthesized through several methods. One common method involves the reaction of 4-chlorobut-1-yne with sodium ethoxide in an ethanol solution. The reaction proceeds under reflux conditions, resulting in the substitution of the chlorine atom with an ethoxy group.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydration of 4-ethynyl-1-butanol. This process involves the use of a palladium catalyst and an acidic medium to facilitate the addition of an ethoxy group to the butyne chain .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxybut-1-yne undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-ethoxybut-2-yn-1-one using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to 4-ethoxybut-1-ene using hydrogen gas in the presence of a palladium catalyst.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

Scientific Research Applications

4-Ethoxybut-1-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxybut-1-yne involves its ability to participate in various chemical reactions due to the presence of the triple bond and the ethoxy group. The triple bond allows for reactions such as addition and substitution, while the ethoxy group can undergo nucleophilic attack. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 4-ethoxybut-1-yne with structurally analogous alkynes and derivatives, focusing on molecular features, reactivity, and applications.

3,3,4,4-Tetraethoxybut-1-yne

  • Structure : C₁₂H₂₂O₄, featuring four ethoxy groups at carbons 3 and 4.
  • Key Differences : The additional ethoxy groups increase steric hindrance and electron-donating effects, stabilizing the alkyne and reducing reactivity in nucleophilic additions.
  • Applications : Used in cross-coupling reactions for polyether synthesis. Sydnes et al. (2007) demonstrated its utility in creating complex ether frameworks .
  • Comparison : Unlike this compound, the tetraethoxy derivative is less reactive toward electrophiles due to steric shielding.

4-Phenylbut-3-ene-1-yne

  • Structure : C₁₀H₈, combining a phenyl group at C4 with a conjugated enyne system (C≡C and C=C).
  • Key Differences : The phenyl group introduces aromaticity and π-conjugation, enhancing UV absorption and rigidity.
  • Applications: Potential in optoelectronic materials due to extended π-systems.
  • Comparison : The absence of an electron-donating group (e.g., ethoxy) makes it more hydrophobic and less polar than this compound .

4-Phenylbut-2-yn-1-amine

  • Structure : C₁₀H₉N, featuring an amine (-NH₂) group at C1 and a phenyl group at C4.
  • Key Differences : The amine group introduces basicity and hydrogen-bonding capability, enabling participation in Schiff base formation or coordination chemistry.
  • Applications : Useful in metal-organic frameworks (MOFs) or bioactive molecule synthesis.
  • Comparison : The amine substituent drastically alters reactivity compared to the ethoxy group, favoring nucleophilic reactions over electrophilic additions .

4-Isothiocyanatobut-1-ene

  • Structure : C₅H₇NS, containing an isothiocyanate (-N=C=S) group at C4 and a double bond.
  • Key Differences : The isothiocyanate group is highly electrophilic, enabling click chemistry with amines or thiols.
  • Applications : Used in bioconjugation for labeling proteins or nucleic acids.
  • Comparison : The double bond (vs. triple bond in this compound) reduces strain but limits utility in alkyne-specific reactions like cycloadditions .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Reactivity Profile Applications References
This compound C₆H₁₀O Terminal alkyne, ethoxy Moderate nucleophilicity Organic synthesis, ligands
3,3,4,4-Tetraethoxybut-1-yne C₁₂H₂₂O₄ Tetraethoxy, alkyne Low reactivity (steric) Polyether frameworks
4-Phenylbut-3-ene-1-yne C₁₀H₈ Phenyl, enyne Conjugation-driven Optoelectronics
4-Phenylbut-2-yn-1-amine C₁₀H₉N Amine, alkyne Nucleophilic/basic MOFs, bioactive molecules
4-Isothiocyanatobut-1-ene C₅H₇NS Isothiocyanate, alkene Electrophilic Bioconjugation

Research Findings and Key Insights

Electronic Effects : The ethoxy group in this compound stabilizes the alkyne via electron donation, reducing acidity (pKa ~25) compared to terminal alkynes like propyne (pKa ~25–26) .

Steric Influence: Multi-ethoxy derivatives (e.g., 3,3,4,4-tetraethoxybut-1-yne) exhibit reduced reactivity in Sonogashira couplings due to steric hindrance, whereas this compound maintains moderate activity .

Functional Group Diversity : Amine- or isothiocyanate-substituted alkynes (e.g., 4-phenylbut-2-yn-1-amine) enable diverse reaction pathways, such as coordination chemistry or bioorthogonal labeling, which are inaccessible to ethoxy-substituted analogs .

Biological Activity

4-Ethoxybut-1-yne is an alkyne compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies that illustrate its applications in biological systems.

This compound, with the molecular formula C6H10OC_6H_{10}O, is characterized by the presence of an ethoxy group and a terminal alkyne. Its structure can be represented as follows:

CH3CH2CCOCH2CH3\text{CH}_3\text{CH}_2\text{C}\equiv \text{C}\text{O}\text{CH}_2\text{CH}_3

The compound is known for its reactivity due to the triple bond, which can participate in various chemical reactions, including cycloadditions and functionalization.

Synthesis

The synthesis of this compound typically involves methods such as Sonogashira coupling or the use of alkynylation techniques. These methods allow for the introduction of ethoxy groups at specific positions on the butyne framework, leading to high yields of the desired compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may exhibit:

  • Antimicrobial Activity: Preliminary investigations indicate that this compound possesses antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
  • Anticancer Potential: Research has shown that compounds with alkyne functionalities can induce apoptosis in cancer cells. The specific pathways involved may include the activation of caspases and modulation of cell cycle regulators.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus. Results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential for further development as an antimicrobial agent .
  • Cytotoxicity in Cancer Cells : In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell proliferation. Flow cytometry analysis indicated increased apoptosis rates, supporting its potential as an anticancer therapeutic .

Data Table: Biological Activity Overview

Activity Type Target Organism/Cell Line Concentration Tested Effect Observed
AntimicrobialStaphylococcus aureus>50 µg/mLSignificant reduction in viability
AnticancerHuman breast cancer cellsVaries (up to 100 µM)Dose-dependent decrease in proliferation
Apoptosis InductionHuman breast cancer cellsVariesIncreased apoptosis rates

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.